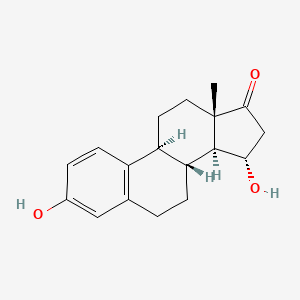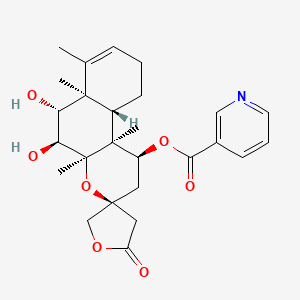![molecular formula C26H34O12 B1261222 (2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)
(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}propyl beta-D-glucopyranoside is a lignan and a glycoside.
Applications De Recherche Scientifique
Lignin Model Studies
Research has focused on the preparation and optical resolution of lignin model glycosides, including derivatives of the specified compound. This research is significant for understanding the chemical properties and potential applications of lignin, a complex organic polymer found in the cell walls of plants. The study by Helm et al. (1997) details synthetic protocols for preparing beta-D-glucopyranosides and corresponding xylopyranosides, contributing to the broader understanding of lignin derivatives (Helm, Toikka, Li, & Brunow, 1997).
Solubility Studies
The solubility of various saccharides, including this compound, in ethanol-water solutions has been extensively studied. This research provides insights into the physical and chemical properties of these substances, which is critical for applications in various fields like food science and pharmaceuticals. The work by Gong et al. (2012) offers valuable data on how the solubility of these compounds changes with temperature and ethanol mass fraction (Gong, Wang, Zhang, & Qu, 2012).
Metabolism in Microorganisms
Research by Vicuña et al. (1987) on the metabolism of lignin model compounds by Pseudomonas acidovorans D3 is crucial in understanding the biodegradation of lignin and its derivatives. This study demonstrates the organism's ability to use these compounds as carbon sources, highlighting potential applications in bioremediation and bioenergy (Vicuña, González, Mozuch, & Kirk, 1987).
Antioxidant Properties
The antioxidant activities of lignans, including similar compounds, have been explored in various studies. These substances show promise in protecting cells from oxidative stress, which has implications for health and disease treatment. Mei et al. (2009) identified lignans in Broussonetia papyrifera with notable antioxidant activities (Mei, Wang, Du, Liu, Zhang, & Cheng, 2009).
Propriétés
Formule moléculaire |
C26H34O12 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O12/c1-34-18-11-15(6-7-16(18)29)22(30)21(13-36-26-25(33)24(32)23(31)20(12-28)38-26)37-17-8-5-14(4-3-9-27)10-19(17)35-2/h3-8,10-11,20-33H,9,12-13H2,1-2H3/b4-3+/t20-,21-,22-,23-,24+,25-,26-/m1/s1 |
Clé InChI |
QAONEASIPOGIQV-RPSUPKHOSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C3=CC(=C(C=C3)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CCO)OC(COC2C(C(C(C(O2)CO)O)O)O)C(C3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)
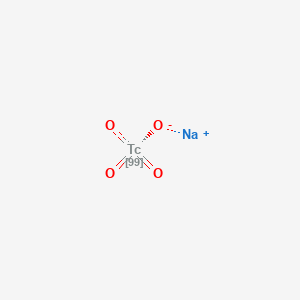
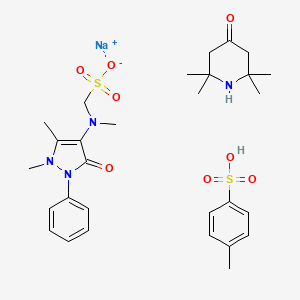
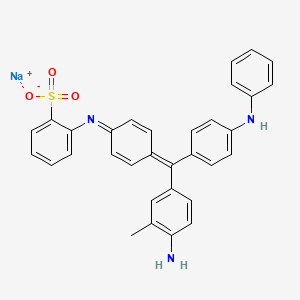
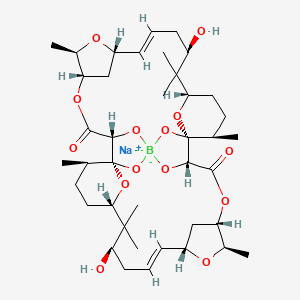
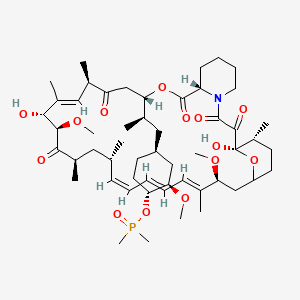
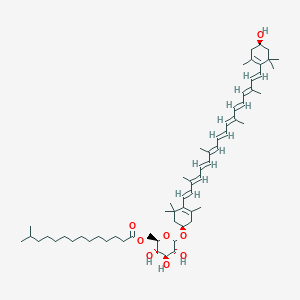
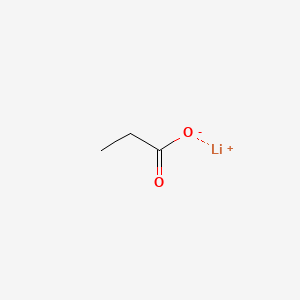
![1-[3-(3-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(1-piperidyl)piperidine-4-carboxamide](/img/structure/B1261152.png)
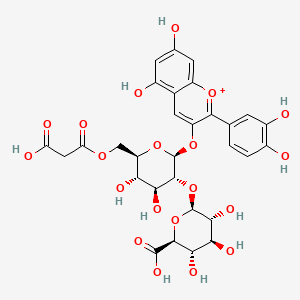

![2-(2-hydroxyphenyl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one](/img/structure/B1261159.png)
